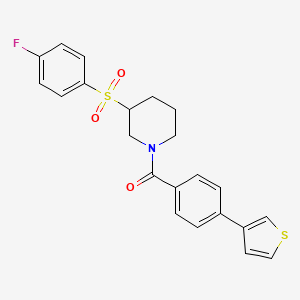
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSPPM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Exploration in Neuroimaging and Receptor Targeting
Research on sulfur-containing compounds, including derivatives similar to (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, has led to the development of potential imaging agents for the vesicular acetylcholine transporter (VAChT) in the brain. These compounds demonstrate high binding affinities and selectivity for VAChT over other receptors, showing promise for use in neuroimaging to study various neurological conditions and the brain's cholinergic system (Luo et al., 2018).
Crystal Structure Insights for Material Science and Pharmaceuticals
The crystal structure of substituted thiophenes, closely related to the compound , has been extensively studied due to their wide range of applications in material science and pharmaceuticals. These studies provide foundational knowledge for designing new molecules with improved biological activities and material properties (Nagaraju et al., 2018).
Antimicrobial Activity of Fluorophenyl Piperidinyl Methanone Derivatives
Derivatives of fluorophenyl piperidinyl methanone, which share a core structure with the compound of interest, have demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mallesha & Mohana, 2014).
Development of Proton Exchange Membranes for Fuel Cell Applications
Research involving sulfonated poly(arylene ether sulfone) copolymers, utilizing components like 4-fluorobenzophenone and thiophene derivatives, has shown significant promise in the development of proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity and thermal stability, making them suitable for use in energy conversion devices (Kim, Robertson, & Guiver, 2008).
Synthesis and Application in Organic Electronics
The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution offers a pathway to access a wide variety of fluorinated fluorophores and related compounds. These fluorinated compounds have tunable spectroscopic properties, enhancing their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Woydziak, Fu, & Peterson, 2012).
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-19-7-9-20(10-8-19)29(26,27)21-2-1-12-24(14-21)22(25)17-5-3-16(4-6-17)18-11-13-28-15-18/h3-11,13,15,21H,1-2,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGRWCQDYERNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

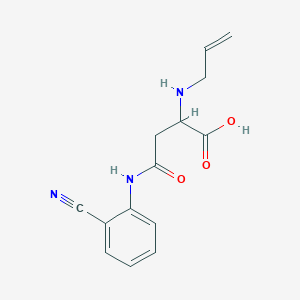
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)
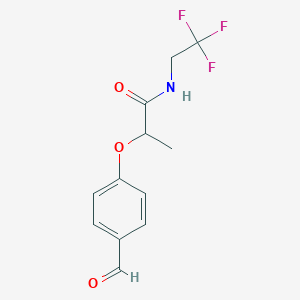
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2583922.png)
![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
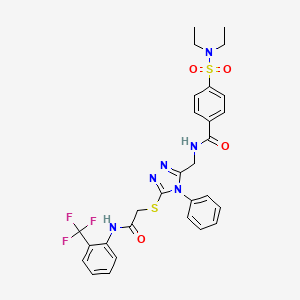
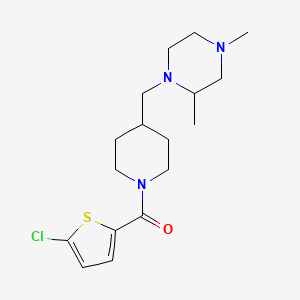
![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)